molecular formula C7H16BrNO2 B1664339 Acetylcholine bromide CAS No. 66-23-9

Acetylcholine bromide

Cat. No. B1664339
CAS RN: 66-23-9
M. Wt: 226.11 g/mol
InChI Key: ZEHGKSPCAMLJDC-UHFFFAOYSA-M
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Description

Acetylcholine bromide is an organic choline salt compound that plays a significant role in the nervous system. It acts as a neurotransmitter that transmits signals and regulates many important physiological functions .


Synthesis Analysis

Acetylcholine bromide is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase . The generation of choline for acetylcholine synthesis is also carried out by phospholipase D isoforms .


Molecular Structure Analysis

The molecular formula of Acetylcholine bromide is C7H16BrNO2. It has a molecular weight of 226.11 .


Chemical Reactions Analysis

Acetylcholine bromide plays a crucial role in the cholinergic system, which is responsible for many processes in living organisms. Disturbances in Acetylcholine transmission are closely related to dementia in Alzheimer’s and Parkinson’s disease .


Physical And Chemical Properties Analysis

Acetylcholine bromide appears as a clear, colorless liquid . It is a white powder with a melting point range of 140 - 143 °C (284 - 289 °F) .

Scientific Research Applications

Acetylcholine Receptor Agonist

Acetylcholine bromide is used as an acetylcholine receptor agonist . It helps to identify, characterize, and differentiate among types of cholinergic receptors . This application is crucial in neuroscience research, particularly in studies related to neurotransmission.

Inhibitor for Butyrylcholinesterase

Acetylcholine bromide is used as an inhibitor to identify and characterize natural and mutated butyrylcholinesterase(s) . This application is important in biochemical research, especially in understanding the role of enzymes in biological processes.

Research on GnRH Neurons

In the field of reproductive biology, acetylcholine bromide is used in research on GnRH neurons . It contributes to the understanding of the molecular expression and functionality of acetylcholine receptors (AChRs) in these neurons .

Research on Nicotinic Acetylcholine Receptor (nAChR) Subunits

Acetylcholine bromide is used in the study of nicotinic acetylcholine receptor (nAChR) subunits . It aids in identifying the expression of the mRNAs in the order α7 > β2 = β1 ≧ α4 ≧ α5 = β4 = δ > α3 .

Research on Muscarinic Acetylcholine Receptor (mAChR) Subtypes

Acetylcholine bromide is also used in the study of muscarinic acetylcholine receptor (mAChR) subtypes . It helps in identifying the expression of the mRNAs in the order m4 > m2 .

Olfactory Representation Research

In the field of sensory biology, acetylcholine bromide is used in research on olfactory representation across the Drosophila brain . It plays a significant role in shaping stable olfactory representation, underscoring the importance of acetylcholine in information representation of the brain .

Safety And Hazards

Acetylcholine bromide can cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Acetylcholine has a broad range of neuromodulatory influences on the cellular properties of hippocampal and cortical neurons and, as a result, on neural information processing important for behavior . It has been found in cells of non-neural origins as well as microbes . Future research is likely to focus on further understanding the role of acetylcholine in various cognitive functions and diseases, and the development of drugs that can modify the course of these diseases .

properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHGKSPCAMLJDC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-84-3 (Parent)
Record name Acetylcholine bromide
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DSSTOX Substance ID

DTXSID60883215
Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Acetylcholine bromide

CAS RN

66-23-9
Record name Acetylcholine bromide
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Record name Acetylcholine bromide
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Record name Acetylcholine bromide
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Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
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Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
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Record name (2-acetoxyethyl)trimethylammonium bromide
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Record name ACETYLCHOLINE BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Acetylcholine bromide acts primarily as a cholinergic agonist, meaning it mimics the action of acetylcholine, a neurotransmitter. [, , , , ] It exerts its effects by binding to cholinergic receptors, mainly muscarinic and nicotinic receptors, located on various cells and tissues throughout the body. [, , , ] This binding triggers a cascade of downstream effects depending on the receptor subtype and its location.

A: Acetylcholine bromide has the molecular formula C7H16BrNO2 and a molecular weight of 226.11 g/mol. [, , ] While the provided research papers do not include detailed spectroscopic data, they utilize techniques like infrared (IR) spectroscopy and X-ray diffraction to characterize the compound and its interactions. [, , ] These techniques provide valuable insights into the structural features and stability of acetylcholine bromide.

A: The provided research focuses primarily on the pharmacological properties of acetylcholine bromide as a cholinergic agonist. [, , , , ] There is no mention of acetylcholine bromide acting as a catalyst in any of the papers. Its applications primarily revolve around its ability to mimic acetylcholine's actions in biological systems.

A: While the provided research papers do not delve into detailed computational studies, they highlight the potential for using computational tools like quantitative structure-activity relationship (QSAR) models. [, ] These models can predict the activity and potency of acetylcholine bromide and its derivatives based on structural modifications, aiding in the design of novel compounds with enhanced properties.

A: Understanding the SAR of acetylcholine bromide is crucial for developing analogs with improved therapeutic profiles. Research using prostigmine homologs, which share structural similarities with acetylcholine, demonstrates that even slight modifications can significantly impact their ability to antagonize the neuromuscular blocking effects of tubocurarine. [, ] This highlights the sensitivity of the cholinergic system to structural changes and the potential for designing compounds with enhanced selectivity for specific cholinergic receptor subtypes.

A: Although specific SHE regulations are not discussed in detail, the research emphasizes the importance of handling acetylcholine bromide with caution. [, , ] Its potent pharmacological effects necessitate careful consideration of dosage, administration routes, and potential for adverse effects. Researchers and professionals handling acetylcholine bromide should consult relevant safety data sheets and adhere to established laboratory safety protocols.

A: The research papers provide examples of both in vitro and in vivo models employed to assess the effects of acetylcholine bromide. [, , , , ] Isolated organ preparations, such as the frog rectus abdominis muscle and tortoise atria, are utilized to study its effects on muscle contraction. [, ] In vivo studies using rats and mice investigate its analgesic and anti-inflammatory properties in models like carrageenan-induced edema and writhing tests. [, ]

A: While acetylcholine bromide exhibits valuable pharmacological properties, toxicological considerations are paramount. Research in dogs indicates that high doses of acetylcholine bromide can lead to cardiac inhibition, emphasizing the need for careful dose titration. [, ] Additionally, studies in rats show that prolonged administration can induce myocardial degeneration and fibrosis, highlighting potential long-term risks. []

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